molecular formula C19H22N2O5 B14974313 2-methoxy-2-phenyl-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-methoxy-2-phenyl-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B14974313
M. Wt: 358.4 g/mol
InChI Key: GACORYVLZZHMNF-UDWIEESQSA-N
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Description

2-methoxy-2-phenyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a methoxy group, a phenyl group, and a trimethoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2-phenyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-methoxy-2-phenylacetohydrazide with 2,3,4-trimethoxybenzaldehyde. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-2-phenyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-methoxy-2-phenyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-2-phenyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-2-phenyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of methoxy, phenyl, and trimethoxyphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

2-methoxy-2-phenyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H22N2O5/c1-23-15-11-10-14(16(24-2)18(15)26-4)12-20-21-19(22)17(25-3)13-8-6-5-7-9-13/h5-12,17H,1-4H3,(H,21,22)/b20-12+

InChI Key

GACORYVLZZHMNF-UDWIEESQSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)OC)OC)OC

Origin of Product

United States

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